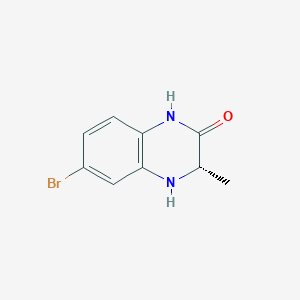
2-Vinyl-1H-indene
概要
説明
It is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring, and a vinyl group attached to the indene molecule. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 2-Vinyl-1H-indene can be achieved through several methods. One common approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst, yielding indene derivatives in high yields. Another method includes the use of transition metal-catalyzed reactions and reductive cyclization reactions. Industrial production methods often involve similar catalytic processes to ensure high efficiency and yield.
化学反応の分析
2-Vinyl-1H-indene undergoes various chemical reactions due to its reactive vinyl group and indene structure. Some of the notable reactions include:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols under specific conditions.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include FeCl3 for cyclization reactions and other transition metal catalysts for various transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Vinyl-1H-indene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated that indene derivatives exhibit strong cytotoxicity against various human cancer cell lines, making them potential candidates for anticancer drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Vinyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, indene derivatives have been found to inhibit protein kinase, tubulin, and the p53 pathway, which play critical roles in their biological activity . These interactions lead to the compound’s cytotoxic effects and other biological activities.
類似化合物との比較
2-Vinyl-1H-indene can be compared with other similar compounds such as:
Indole: Both compounds have a fused ring structure, but indole contains a nitrogen atom in the ring, leading to different reactivity and applications.
Indanone: This compound has a similar indene structure but with a ketone group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in chemical synthesis compared to its analogs.
特性
IUPAC Name |
2-ethenyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-7-10-5-3-4-6-11(10)8-9/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGCDERTMDWSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B3254736.png)




![6-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B3254760.png)



![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)




